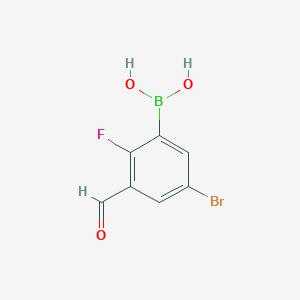

5-Bromo-2-fluoro-3-formylphenylboronic acid

Descripción

5-Bromo-2-fluoro-3-formylphenylboronic acid (CAS: 1451393-09-1) is a multifunctional arylboronic acid derivative with a molecular weight of 246.83 g/mol . Its structure features a bromo substituent at the 5-position, a fluoro group at the 2-position, and a formyl group at the 3-position of the phenyl ring, in addition to the boronic acid moiety. This combination of electron-withdrawing groups (EWGs: Br, F, and CHO) significantly influences its electronic properties, acidity, and reactivity.

Such transformations are critical in medicinal chemistry, as benzoxaboroles exhibit antifungal activity by inhibiting microbial leucyl-tRNA synthetase (LeuRS) .

Propiedades

IUPAC Name |

(5-bromo-2-fluoro-3-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BBrFO3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCCJHNFQDEGGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)C=O)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions, which suggests that its targets could be various organic compounds that participate in these reactions.

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, 5-Bromo-2-fluoro-3-formylphenylboronic acid would interact with its targets through a process called transmetalation. This process involves the transfer of an organic group from boron to a transition metal, such as palladium.

Biochemical Pathways

In general, suzuki-miyaura cross-coupling reactions are widely used in the synthesis of various organic compounds, suggesting that this compound could potentially influence a broad range of biochemical pathways.

Result of Action

Given its use in suzuki-miyaura cross-coupling reactions, it can be inferred that this compound plays a crucial role in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the presence of a base, the choice of solvent, and the temperature. Furthermore, the compound’s stability might be influenced by factors such as pH and temperature.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 5-Bromo-2-fluoro-3-formylphenylboronic acid are largely unexplored. Boronic acids and their derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is often dependent on the specific substituents present on the boronic acid molecule.

Cellular Effects

Boronic acids and their derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Boronic acids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Metabolic Pathways

Boronic acids are known to be involved in various metabolic pathways, interacting with enzymes and cofactors.

Transport and Distribution

Boronic acids and their derivatives are known to interact with various transporters and binding proteins.

Actividad Biológica

5-Bromo-2-fluoro-3-formylphenylboronic acid is a boronic acid derivative with notable biological activity, particularly in antimicrobial and potential anticancer applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound has the molecular formula and a molecular weight of approximately 246.83 g/mol. The compound features a bromine atom at the 5-position, a fluorine atom at the 2-position, and an aldehyde functional group at the 3-position of a phenyl ring, which enhances its reactivity and potential biological interactions.

The biological activity of boronic acids, including this compound, is primarily attributed to their ability to form reversible covalent complexes with diol-containing biomolecules such as proteins and enzymes. This interaction can alter the conformation or function of target molecules, thereby influencing various biochemical pathways.

Key Mechanisms:

- Formation of Boronate Esters : The compound likely forms boronate esters with diol-containing biological targets, which can lead to inhibition or modulation of enzymatic activities.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in critical biological pathways, although specific targets remain to be fully elucidated.

Antimicrobial Activity

Research indicates that this compound exhibits moderate antimicrobial activity. Studies have demonstrated its efficacy against various fungi and bacteria.

Case Studies on Antimicrobial Activity:

-

Against Fungi : The compound shows moderate action against Candida albicans and higher activity against Aspergillus niger. In vitro tests indicated that the Minimum Inhibitory Concentration (MIC) values for these fungi are competitive when compared with established antifungal agents like Tavaborole (AN2690) .

Microorganism MIC (µg/mL) Comparison Agent Notes Candida albicans 100 AN2690 Moderate inhibition Aspergillus niger 50 AN2690 Higher activity observed Escherichia coli 25 AN2690 Lower MIC than AN2690 Bacillus cereus 10 AN2690 Notably lower MIC - Mechanism Insights : The antifungal mechanism is thought to involve blocking the cytoplasmic leucyl-tRNA synthetase (LeuRS), similar to other benzoxaborole compounds .

Potential Applications in Medicinal Chemistry

Given its unique structural features and biological activities, this compound could serve as a valuable building block in medicinal chemistry. Its reactivity allows for diverse synthetic applications, particularly in developing new pharmaceuticals targeting specific diseases.

Applications:

- Antimicrobial Agents : Due to its efficacy against resistant strains of bacteria and fungi, it may be developed into new antifungal and antibacterial drugs.

- Cancer Research : Similar compounds have been investigated for their potential as proteasome inhibitors in cancer treatment, suggesting that further studies on this compound could yield promising results .

Aplicaciones Científicas De Investigación

Synthetic Chemistry

Suzuki-Miyaura Coupling Reactions

5-Bromo-2-fluoro-3-formylphenylboronic acid is primarily utilized as a reagent in Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules. The presence of the formyl group enhances its reactivity, allowing for the formation of biaryl compounds efficiently .

Comparison with Similar Compounds

The compound's unique halogen substituents (bromine and fluorine) influence its reactivity and selectivity compared to other phenylboronic acids. For instance, while 2-fluoro-3-formylphenylboronic acid lacks the bromine substituent, it may not exhibit the same level of reactivity in cross-coupling reactions.

| Compound | Halogen Substituents | Reactivity in Suzuki-Miyaura |

|---|---|---|

| This compound | Bromine, Fluorine | High |

| 2-Fluoro-3-formylphenylboronic acid | Fluorine | Moderate |

Antimicrobial Properties

Research indicates that derivatives of phenylboronic acids, including this compound, exhibit notable antimicrobial activity. In vitro studies show moderate antibacterial effects against Escherichia coli and Bacillus cereus, as well as antifungal activity against Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values suggest its potential as a new class of antimicrobial agents:

| Microorganism | MIC (µg/mL) | Comparison to Control |

|---|---|---|

| Candida albicans | 100 | Moderate |

| Aspergillus niger | 50 | Higher than control |

| Escherichia coli | 25 | Significant |

| Bacillus cereus | 10 | Lower than AN2690 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Boronic acids are known to inhibit proteasome activity, which plays a critical role in regulating the cell cycle. Studies suggest that this compound can induce cell cycle arrest in cancer cells, making it a candidate for further research in cancer therapy .

Pharmaceutical Applications

Drug Development

this compound serves as a building block for synthesizing biologically active compounds. Its ability to form reversible covalent complexes with diol-containing biomolecules makes it particularly useful in drug design . For example, modifications of this compound have been explored to enhance the bioavailability of existing drugs by reducing first-pass metabolism through covalent binding with glycoproteins .

Potential Therapeutic Uses

The unique properties of boronic acids allow them to interact selectively with cancer cells due to their ability to bind with polysaccharide structures on cell surfaces. This selective binding can enhance drug delivery directly to tumor sites, representing a promising avenue for targeted cancer therapies .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is a systematic comparison of 5-bromo-2-fluoro-3-formylphenylboronic acid with structurally and functionally analogous arylboronic acids:

Substituent Effects on Acidity and Reactivity

Key Insights:

- The formyl group in the target compound increases acidity compared to methyl- or methoxy-substituted analogues, as seen in 5-trifluoromethyl-2-formylphenylboronic acid (pKa reduction by ~2 units vs. non-EWG derivatives) .

- Halogen positioning (Br at 5, F at 2) may sterically hinder cross-coupling reactions compared to simpler bromophenylboronic acids .

Métodos De Preparación

General Synthetic Strategy

The synthesis of 5-bromo-2-fluoro-3-formylphenylboronic acid typically involves:

- Formation of the boronic acid moiety via lithiation and subsequent reaction with trialkyl borate.

- Introduction of the bromine and fluorine substituents in specific positions on the phenyl ring.

- Selective oxidation or functional group transformation to install the formyl group at the 3-position.

Lithiation and Boronation Route

A key method is based on the lithiation of 1-bromo-4-fluorobenzene followed by reaction with a trialkyl borate to form the boronate ester, which upon hydrolysis yields 5-bromo-2-fluorobenzeneboronic acid. This intermediate can then be further functionalized to introduce the formyl group.

Lithiation: 1-bromo-4-fluorobenzene is treated with a lithium base (e.g., lithium diisopropylamide or lithium 2,2,6,6-tetramethylpiperidine) at temperatures below 0 °C to form (5-bromo-2-fluorophenyl)lithium.

Boronation: The organolithium intermediate reacts with a tri(C1-C6 alkyl) borate (such as trimethyl borate) to produce di(C1-C6 alkyl) 5-bromo-2-fluorobenzeneboronate.

Hydrolysis: The boronate ester is hydrolyzed to yield 5-bromo-2-fluorobenzeneboronic acid.

This process is noted for its high yield and purity compared to other methods that start from less pure or less selective precursors.

Introduction of the Formyl Group

The formyl group at the 3-position is introduced by oxidation of a hydroxymethyl precursor:

Starting from 5-bromo-3-(hydroxymethyl)benzoic acid derivatives, the hydroxymethyl group is oxidized to the formyl group using manganese dioxide in an organic solvent such as toluene, xylene, ethyl acetate, acetone, methyl ethyl ketone (MEK), or tetrahydrofuran (THF).

The oxidation is typically conducted at 30 to 180 °C, preferably 80 to 150 °C, under ambient atmospheric pressure for 0.5 to 10 hours.

Manganese dioxide is used in 2 to 15 times molar excess relative to the hydroxymethyl compound, with 4 to 8 times being optimal to avoid incomplete reaction or excess by-products.

After oxidation, the reaction mixture is cooled, filtered, and concentrated to isolate the 5-bromo-3-formylbenzoic acid intermediate.

Coupling to Form the Target Compound

The 5-bromo-3-formylbenzoic acid intermediate is then reacted with 3-cyanophenylboronic acid in the presence of a palladium catalyst (e.g., palladium diacetate) and a base such as sodium hydrogen carbonate or potassium hydrogen carbonate to form the target compound, this compound.

Palladium catalyst loading ranges from 0.001 to 50 mol%, preferably 0.1 to 5 mol%.

The base is used in 2 to 5 times molar excess relative to the boronic acid.

The product is purified by recrystallization from a mixture of water-containing tetrahydrofuran (THF, 0.5 to 10% water by mass) and an alkyl alcohol (methanol, ethanol, or isopropanol), with 2-propyl alcohol being preferred.

This step ensures high purity and yield of the final compound.

Alternative Synthetic Notes

Some methods involve the preparation of 3-formylphenylboronic acid via reaction of 3-(dialkoxymethyl)bromobenzene with magnesium metal to form a Grignard reagent, followed by reaction with trialkyl borate.

Reduction of 5-bromoisophthalic acid with sodium borohydride can yield 5-bromo-3-(hydroxymethyl)benzoic acid, which is then oxidized to the formyl derivative.

The choice of solvents, temperature, and molar ratios is critical to optimize yield and minimize by-products.

Data Table: Key Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|

| Lithiation | 1-bromo-4-fluorobenzene + lithium base | < 0 | 0.5 - 2 | Lithium diisopropylamide preferred |

| Boronation | Tri(C1-C6 alkyl) borate | Room temp | 1 - 3 | Trimethyl borate commonly used |

| Hydrolysis | Aqueous workup | Room temp | 0.5 - 1 | Yields 5-bromo-2-fluorobenzeneboronic acid |

| Reduction (hydroxymethyl) | Sodium borohydride | Room temp | 1 - 4 | From 5-bromoisophthalic acid |

| Oxidation (formyl group) | Manganese dioxide in toluene/xylene/THF | 80 - 150 | 0.5 - 10 | Manganese dioxide 4-8 equiv. optimal |

| Suzuki Coupling (final step) | Pd catalyst + base + 3-cyanophenylboronic acid | 50 - 100 | 2 - 6 | Pd diacetate 0.1-5 mol%, base 2-5 equiv. |

| Purification | Recrystallization in water-containing THF + alkyl alcohol | 50 - 100 | Variable | Water content 1-5%, 2-propyl alcohol preferred |

Research Findings and Notes

The lithiation-boronation route provides high regioselectivity for the 5-bromo-2-fluoro substitution pattern, avoiding impurities common in other halogenation routes.

Oxidation with manganese dioxide is a mild and selective method for converting hydroxymethyl to formyl groups without overoxidation or ring degradation.

The Suzuki coupling conditions are optimized to avoid the use of tetrabutylammonium bromide, which although effective, increases cost and complexity.

Purification using water-containing THF and alkyl alcohols enhances crystallinity and purity, critical for applications in pharmaceuticals and material science.

Analogous compounds such as 5-trifluoromethyl-2-formylphenylboronic acid have been synthesized and characterized, showing that electron-withdrawing substituents like fluorine increase acidity and potentially improve biological activity, which may be relevant for the target compound's applications.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 5-Bromo-2-fluoro-3-formylphenylboronic acid?

- Methodology :

- Miyaura Borylation : Start with a halogenated precursor (e.g., 5-bromo-2-fluoro-3-formylbromobenzene) and react with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in THF at 80–100°C .

- Cross-Coupling : Use Suzuki-Miyaura reactions with pre-functionalized aryl halides. The formyl group may require protection (e.g., as an acetal) to prevent side reactions during boronation .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. How can the structure and purity of this compound be confirmed?

- Analytical Techniques :

- NMR Spectroscopy : Use -NMR to confirm substituent positions (e.g., coupling patterns for fluorine and bromine). -NMR and -NMR validate boronic acid functionality .

- Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns (e.g., Br/F signatures).

- HPLC : Assess purity (>95% by area normalization).

- Reference Data : Cross-check with PubChem or DSSTox entries for analogous boronic acids .

Q. What are the primary reactions involving this compound in organic synthesis?

- Suzuki-Miyaura Cross-Coupling : Forms biaryl structures with aryl halides using Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water with Na₂CO₃ as a base .

- Nucleophilic Substitution : The bromine atom can be replaced with nucleophiles (e.g., amines, alkoxides) under Cu(I)-catalyzed conditions .

- Formyl Group Reactivity : Participate in condensation reactions (e.g., with hydrazines to form hydrazones) or reductions (e.g., NaBH₄ to alcohol) .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Br, F, formyl) influence the reactivity of the boronic acid group?

- Electronic Effects :

- Bromine and fluorine are meta-directing, deactivating groups that reduce boronic acid’s Lewis acidity, potentially slowing transmetalation in Suzuki couplings .

- The formyl group (strongly electron-withdrawing) may polarize the boronic acid, enhancing its electrophilicity in specific reactions (e.g., Chan-Lam couplings) .

- Experimental Validation : Compare coupling efficiencies with analogs lacking the formyl group. Use DFT calculations to map electronic distributions .

Q. How can conflicting data on reaction yields under varying solvent systems (e.g., THF vs. dioxane) be resolved?

- Systematic Optimization :

- Screen solvents (THF, dioxane, ethanol) with Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and bases (K₂CO₃ vs. CsF).

- Use Design of Experiments (DoE) to identify critical parameters (temperature, ligand ratio) .

- Case Study : In , THF gave higher yields for Suzuki couplings due to better solubility of intermediates, while dioxane improved stability of Pd complexes.

Q. What strategies mitigate instability during storage or handling?

- Storage Conditions : Store at 0–6°C under inert gas (argon) to prevent oxidation of the boronic acid group .

- Stabilization : Convert to the more stable trifluoroborate salt (e.g., via KHF₂ treatment) for long-term storage .

Q. How to address discrepancies in spectroscopic data (e.g., -NMR shifts) between synthesized batches?

- Root-Cause Analysis :

- Check for residual solvents (DMSO, THF) or moisture. Dry samples over P₂O₅.

- Use heteronuclear correlation experiments (HSQC, HMBC) to resolve overlapping signals.

- Compare with crystallographic data from analogous compounds (e.g., ’s X-ray structures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.